

"1-(6-Chloropyridin-3-yl)propan-1-one" as a synthetic intermediate

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Compound of Interest

Compound Name: **1-(6-Chloropyridin-3-yl)propan-1-one**

Cat. No.: **B1358015**

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An In-depth Technical Guide to **1-(6-Chloropyridin-3-yl)propan-1-one** as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of **1-(6-Chloropyridin-3-yl)propan-1-one**, a pivotal intermediate in modern synthetic chemistry. We delve into its fundamental physicochemical properties, explore robust synthesis methodologies grounded in established chemical principles, and elucidate its versatile applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the strategic use of this valuable building block. Detailed protocols, mechanistic explanations, and safety considerations are presented to ensure both conceptual understanding and practical applicability.

Introduction: The Strategic Importance of a Bifunctional Building Block

1-(6-Chloropyridin-3-yl)propan-1-one (CAS No. 872088-03-4) is a substituted pyridine derivative that has emerged as a highly valuable intermediate in organic synthesis.^{[1][2]} Its utility stems from the presence of two key reactive functional groups: a ketone and a chloro-substituted pyridine ring.

- The Ketone Moiety: The propanone side chain offers a reactive handle for a wide array of chemical transformations. It can be readily modified through reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or alpha-functionalization to build more complex carbon skeletons.
- The 6-Chloropyridin-3-yl Core: The pyridine ring itself is a common scaffold in bioactive molecules. The chlorine atom at the 6-position is particularly significant; it activates the ring for nucleophilic aromatic substitution (SNAr), providing a reliable site for introducing diverse functionalities. Conversely, it can also participate in various cross-coupling reactions.

This bifunctional nature allows for sequential and regioselective modifications, making it a strategic precursor for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and potent agrochemicals.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical properties is essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	872088-03-4	[1] [2]
Molecular Formula	C ₈ H ₈ ClNO	[1] [2] [3]
Molecular Weight	169.61 g/mol	[1] [2]
Appearance	Typically an off-white to yellow solid	
Boiling Point	292.5 °C at 760 mmHg	[1]
Density	1.189 g/cm ³	[1]
Flash Point	130.7 °C	[1]
XLogP3	2.3	[1]
InChIKey	UEASVECCOHTXTK- UHFFFAOYSA-N	[1] [2]

Spectroscopic Characterization: The identity and purity of **1-(6-Chloropyridin-3-yl)propan-1-one** are confirmed using standard analytical techniques. While specific spectra should be run for each batch, typical ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure. Mass spectrometry would show a characteristic isotopic pattern for the $[\text{M}]^+$ and $[\text{M}+\text{H}]^+$ ions due to the presence of chlorine.

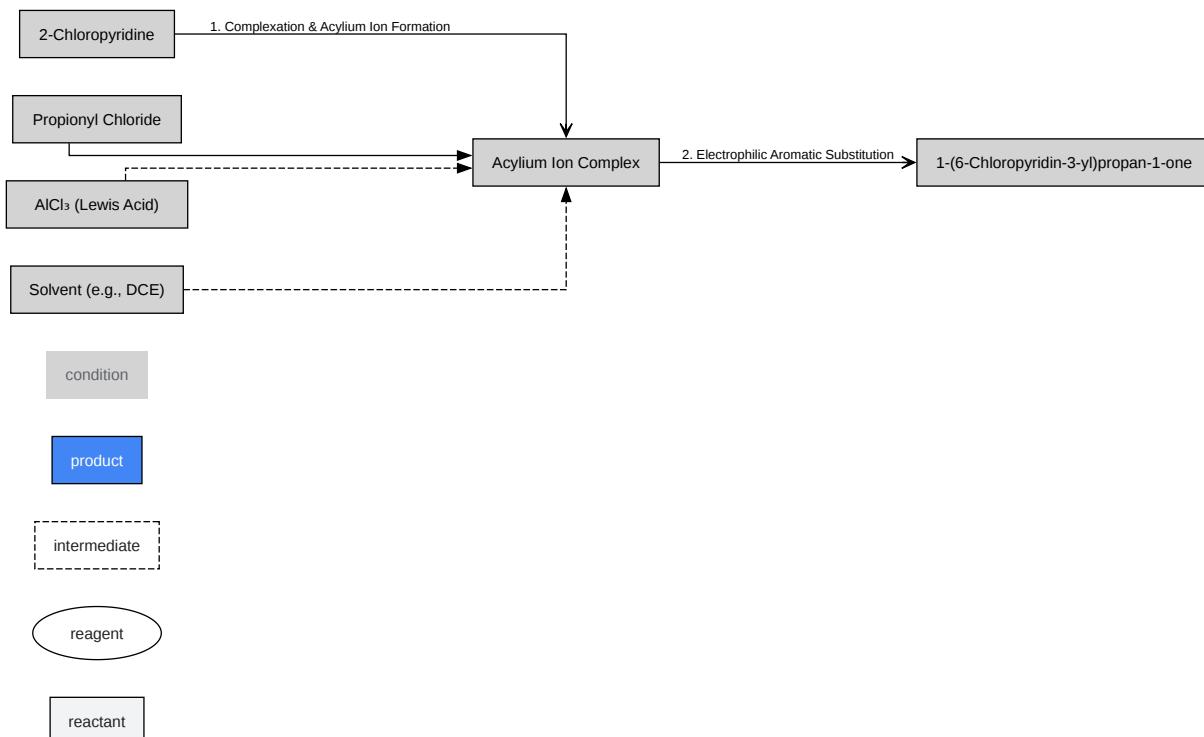
Synthesis Methodologies: Navigating the Acylation of an Electron-Deficient Ring

The synthesis of 3-acylpyridines, such as the title compound, presents a classic challenge in organic chemistry. The pyridine ring is electron-deficient, which deactivates it towards standard electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.^[4] The nitrogen atom readily complexes with Lewis acids, further deactivating the ring and often requiring stoichiometric or greater amounts of the catalyst.^{[4][5]}

A prevalent strategy involves a modified Friedel-Crafts acylation of a suitable pyridine precursor.

Proposed Synthetic Route: Friedel-Crafts Acylation of 2-Chloropyridine

A logical and common approach is the Friedel-Crafts acylation of 2-chloropyridine with either propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid like aluminum trichloride (AlCl_3).



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Caption: General workflow for Friedel-Crafts acylation.

Causality and Mechanistic Insight:

- Generation of the Electrophile: The Lewis acid (AlCl_3) coordinates to the carbonyl oxygen of propionyl chloride. This complex is highly polarized, facilitating the departure of the chloride to form a resonance-stabilized acylium ion ($\text{CH}_3\text{CH}_2\text{C}\equiv\text{O}^+$). This powerful electrophile is necessary to overcome the low nucleophilicity of the pyridine ring.[6]
- Electrophilic Attack: The acylium ion attacks the electron-rich π -system of the 2-chloropyridine ring. The substitution occurs preferentially at the 5-position (meta to the nitrogen and ortho/para to the chloro group), which is the most nucleophilic and sterically accessible position, leading to the desired 3-acyl-6-chloropyridine structure.
- Rearomatization: A base (such as the AlCl_4^- complex) removes a proton from the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product.

Self-Validating Experimental Protocol

This protocol is a representative example based on established principles of Friedel-Crafts chemistry and should be optimized for scale and specific laboratory conditions.

- Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (DCE) as the solvent.
- Catalyst Suspension: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl_3 , ~2.5 equivalents) portion-wise with vigorous stirring.
- Reagent Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the suspension, maintaining the temperature below 5 °C. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.
- Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 83 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

- Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Neutralization & Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification & Validation: Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield **1-(6-Chloropyridin-3-yl)propan-1-one**. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as a Versatile Synthetic Intermediate

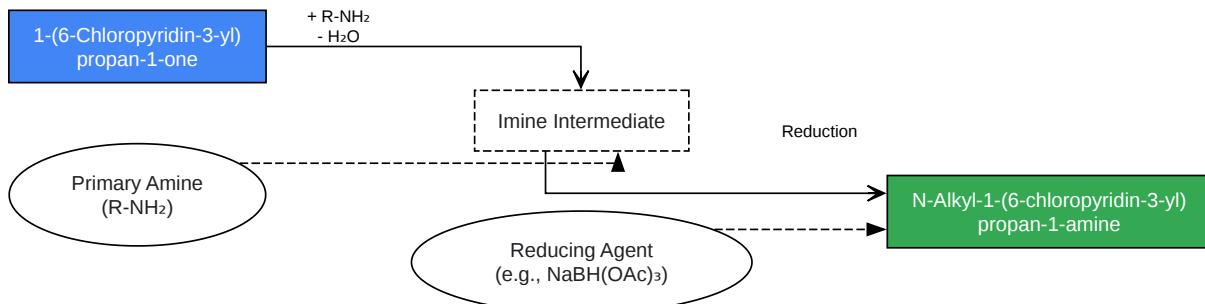
The true value of **1-(6-Chloropyridin-3-yl)propan-1-one** lies in its ability to serve as a launchpad for more complex molecules. The ketone and chloro functionalities can be addressed selectively.

Elaboration via Reductive Amination

A primary application is in the synthesis of amine derivatives through reductive amination. The ketone is first converted to an imine with a primary or secondary amine, which is then reduced *in situ* to the corresponding amine. This is a cornerstone reaction for introducing side chains found in many pharmaceuticals.

Example: Synthesis of a Precursor to Neonicotinoid Analogs

This compound is a key starting material for synthesizing analogs of neonicotinoid insecticides like Acetamiprid.^{[7][8]} The synthesis of N-[(6-Chloropyridin-3-yl)methyl] derivatives often involves modification of a carbonyl group at the 3-position.^{[9][10][11]}



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Caption: Reductive amination pathway.

Modification via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as alcohols, thiols, or amines, especially under heated conditions or with base catalysis. This allows for the introduction of a wide range of substituents onto the pyridine ring.

Example: Synthesis of Dopamine/Serotonin Receptor Agonist Scaffolds

Research into novel dopamine and serotonin receptor agonists has utilized related 6-chloropyridin-3-yl ethers as key intermediates.^[12] The synthesis involves reacting the chloropyridine moiety with an appropriate alcohol under basic conditions (e.g., Williamson ether synthesis).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.^[1] Wear suitable protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.^[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.^[1]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage at 2-8°C is sometimes recommended.[2]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-(6-Chloropyridin-3-yl)propan-1-one is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its dual reactivity, embodied by the modifiable ketone and the displaceable chlorine atom, provides a robust and flexible platform for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling allows researchers in pharmaceutical and agrochemical development to leverage its full potential in creating novel and effective chemical entities.

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